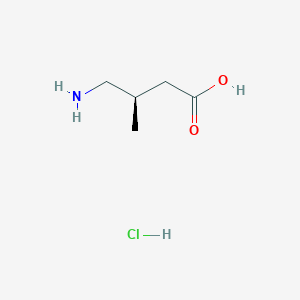
(3R)-4-amino-3-methylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-amino-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and has applications in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-amino-3-methylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-methyl-2-oxobutanoic acid.
Amination: The precursor undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-amino-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can produce various substituted amino acids.
Aplicaciones Científicas De Investigación
(3R)-4-amino-3-methylbutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications in treating neurological disorders and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (3R)-4-amino-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing biochemical processes. The exact pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-amino-3-methylbutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-amino-3-methylbutanoic acid: The non-hydrochloride form of the compound.
4-amino-2-methylbutanoic acid: A structural isomer with a different arrangement of atoms.
Uniqueness
(3R)-4-amino-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
(3R)-4-amino-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Clave InChI |
SKNMCRZGRMXQAW-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](CC(=O)O)CN.Cl |
SMILES canónico |
CC(CC(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


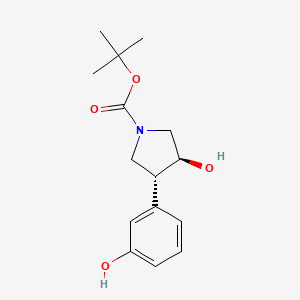

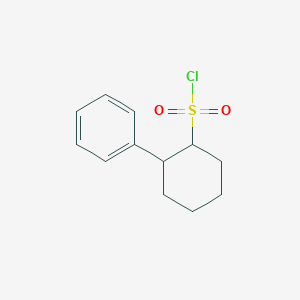
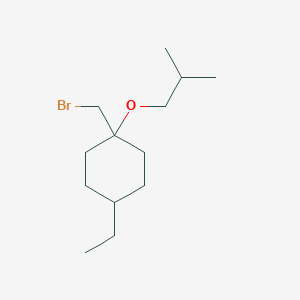
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)


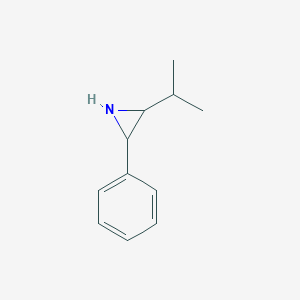
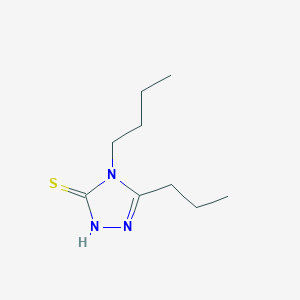

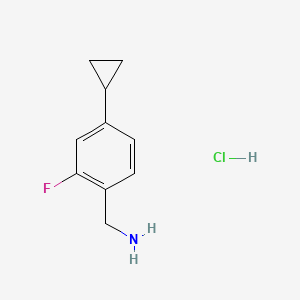
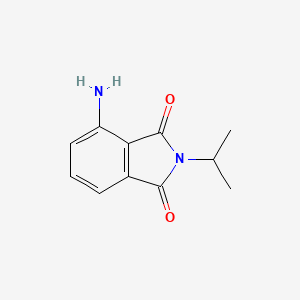
![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)

